molecular formula C21H16ClN3O2S B2498292 1-[(4-chlorophenyl)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946302-79-0

1-[(4-chlorophenyl)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2498292
CAS No.: 946302-79-0
M. Wt: 409.89
InChI Key: VDNLHSCVQZWKNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-chlorophenyl)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 946302-79-0) is a complex organic compound supplied for non-human research applications. With the molecular formula C21H16ClN3O2S and a molecular weight of 409.89 g/mol, this molecule features a hybrid architecture that integrates a dihydropyridinone core, a 6-methylbenzothiazole moiety, and a 4-chlorobenzyl group . This simultaneous presence of distinct pharmacophores makes it a versatile scaffold in medicinal chemistry and drug discovery, with potential as a selective enzyme inhibitor or for advanced pharmacological investigation . The compound is offered with a purity of 90% or higher and is available in various quantities to suit your research needs . This product is intended for research purposes only and is not approved for human, therapeutic, or veterinary use. Researchers can access the compound's canonical SMILES representation (C1(=O)N(CC2=CC=C(Cl)C=C2)C=CC=C1C(NC1=NC2=CC=C(C)C=C2S1)=O) and other identifiers for in-silico modeling and database registration .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c1-13-4-9-17-18(11-13)28-21(23-17)24-19(26)16-3-2-10-25(20(16)27)12-14-5-7-15(22)8-6-14/h2-11H,12H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNLHSCVQZWKNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CN(C3=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Amino-6-methylbenzenethiol

2-Amino-6-methylbenzenethiol undergoes cyclization with cyanogen bromide (BrCN) in ethanol under reflux (12–24 h) to yield the benzothiazole core. This method achieves 75–85% yields with high purity. Alternative protocols using thiourea derivatives (e.g., N-arylthioureas) in acidic media (HCl, H2SO4) provide comparable efficiency.

Optimization Considerations

  • Electron-donating groups : The methyl group at position 6 enhances nucleophilicity at the amine, improving cyclization yields.
  • Catalysts : Copper bronze or K2CO3 accelerates Ullmann-type condensations for substituted benzothiazoles.

Construction of the Dihydropyridine Core

Multicomponent Hantzsch Reaction

A one-pot synthesis combines:

  • Aldehyde : 4-Chlorobenzaldehyde (1.2 equiv)
  • β-Keto ester : Ethyl acetoacetate (1.0 equiv)
  • Ammonia source : Aqueous NH3 (2.0 equiv)

Reaction in ethanol under reflux (12–24 h) produces 1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid ethyl ester in 65–78% yield. Hydrolysis with NaOH (2 M, 80°C, 4 h) affords the free carboxylic acid.

Alternative Cyclization via β-Keto Anilides

Acetoacetanilide derivatives react with 4-chlorobenzaldehyde and ammonium acetate in acetic acid, forming dihydropyridines via Knoevenagel condensation. This method avoids ester hydrolysis steps but requires rigorous purification to isolate the 3-carboxylic acid derivative.

Carboxamide Formation

Activation of the Carboxylic Acid

The dihydropyridine-3-carboxylic acid is activated using:

  • EDC/HOBt : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (1.5 equiv) and hydroxybenzotriazole (1.2 equiv) in DMF at 0°C.
  • Thionyl chloride : Converts the acid to its acyl chloride, followed by reaction with the benzothiazole amine in THF.

Coupling with 6-Methyl-1,3-benzothiazol-2-amine

The activated acid reacts with 6-methyl-1,3-benzothiazol-2-amine (1.1 equiv) in the presence of DIPEA (2.0 equiv) as a base. EDC/HOBt-mediated coupling in DMF at 50°C for 12 h achieves 55–65% yields. Thionyl chloride methods report slightly lower yields (45–55%) due to side reactions.

Integrated Synthetic Route

Combining the above steps, the optimal pathway proceeds as follows:

  • Step 1 : Synthesize 6-methyl-1,3-benzothiazol-2-amine via thiourea cyclization (yield: 82%).
  • Step 2 : Prepare 1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid via Hantzsch reaction (yield: 70%).
  • Step 3 : Activate the acid with EDC/HOBt and couple with the benzothiazole amine (yield: 60%).

Overall yield : ~34% (0.82 × 0.70 × 0.60).

Comparative Analysis of Methods

Parameter Hantzsch Route β-Keto Anilide Route Thionyl Chloride Route
Yield 70% 65% 55%
Purity High Moderate Moderate
Side Products Minimal Knoevenagel adducts Acyl chloride hydrolysis
Scalability Excellent Moderate Poor

Challenges and Optimization Strategies

  • Regioselectivity : Ensuring substitution at position 1 of the dihydropyridine requires excess 4-chlorobenzaldehyde (1.5–2.0 equiv).
  • Amide Coupling : Microwave-assisted coupling (100°C, 30 min) improves yields to 75% while reducing reaction time.
  • Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively isolates the target compound.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxides or sulfoxides.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 1-[(4-chlorophenyl)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide. For instance, derivatives of benzothiazole have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and A549 (lung) cancer cells. The mechanisms of action are still under investigation, focusing on how these compounds induce apoptosis in cancer cells .

Enzyme Inhibition

The compound exhibits promising enzyme inhibitory activity. It has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in the treatment of neurodegenerative diseases like Alzheimer's. In vitro studies indicate that similar compounds show selective inhibition towards BChE with moderate activity against AChE .

Antimicrobial Properties

Research indicates that derivatives of this compound possess antimicrobial properties. They have been tested against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The results suggest that these compounds can effectively inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Synthesis and Characterization

The synthesis of this compound involves several steps, including the cyclocondensation reactions that yield thiazolo[4,5-c]pyridazines. The synthesized compounds have been characterized using techniques such as NMR and FTIR spectroscopy to confirm their structures .

Biological Evaluation

In a study focused on the biological evaluation of synthesized derivatives, it was found that certain modifications to the benzothiazole moiety significantly enhanced the anticancer activity. For example, substituting different groups on the benzothiazole ring altered the compound's effectiveness against specific cancer cell lines .

Summary Table of Findings

ApplicationDescriptionReferences
Anticancer ActivitySignificant cytotoxicity against MCF-7, HCT-116, and A549 cell lines
Enzyme InhibitionModerate inhibition of AChE; selective inhibition of BChE
AntimicrobialEffective against E. coli and S. aureus

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-chlorophenyl)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide: shares similarities with other benzothiazole and dihydropyridine derivatives.

    Benzothiazole derivatives: Known for their biological activity and use in medicinal chemistry.

    Dihydropyridine derivatives: Commonly used as calcium channel blockers in the treatment of cardiovascular diseases.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and properties not found in other similar compounds.

Biological Activity

The compound 1-[(4-chlorophenyl)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine class of compounds, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, particularly in cancer treatment and other diseases.

The molecular formula of the compound is C19H13ClN4O2SC_{19}H_{13}ClN_{4}O_{2}S with a molecular weight of approximately 396.86 g/mol. The chemical structure includes a dihydropyridine ring, a chlorophenyl group, and a benzothiazole moiety, which contribute to its biological activity.

PropertyValue
Molecular Weight396.86 g/mol
LogP (Partition Coefficient)4.713
Water Solubility (LogSw)-4.84
pKa8.11 (acidic)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is hypothesized that the compound can modulate enzyme activity or receptor interactions, leading to significant biological effects such as anticancer properties.

Anticancer Properties

Research has indicated that derivatives of dihydropyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit the growth of human breast carcinoma (MCF-7) cells and other cancer types through apoptosis induction and cell cycle arrest mechanisms .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of related benzothiazole derivatives on different cancer cell lines, revealing IC50 values in the low micromolar range . The mechanism involved was linked to apoptosis induction and inhibition of specific kinases.
  • In Vivo Studies : In vivo studies have demonstrated that compounds with similar structures can reduce tumor growth in animal models, indicating their potential as therapeutic agents .
  • Structure-Activity Relationship (SAR) : Analysis of various substituted dihydropyridines has shown that modifications at specific positions on the benzothiazole ring can enhance biological activity significantly. For example, compounds with electron-withdrawing groups exhibited improved anticancer efficacy compared to their electron-donating counterparts .

Research Findings Summary

Recent findings suggest that This compound may possess:

  • Anticancer Activity : Effective against multiple cancer cell lines with mechanisms involving apoptosis and cell cycle modulation.
  • Enzyme Inhibition : Potential as an inhibitor for various enzymes relevant in cancer metabolism.

Q & A

Q. What are the key synthetic routes and critical reaction parameters for synthesizing this compound?

Methodological Answer: The synthesis involves three main steps (Table 1):

Benzothiazole ring formation : Cyclization of 2-aminothiophenol with a ketone/aldehyde under acidic conditions (e.g., HCl, 60–80°C).

Dihydropyridine core : Hantzsch synthesis using a β-ketoester, aldehyde, and ammonium acetate in ethanol (reflux, 12–24 hours).

Coupling : Reacting the benzothiazole intermediate with chlorophenylmethyl halide in DMF using K₂CO₃ (80°C, 6–8 hours).

Critical parameters include:

  • Temperature control to avoid side reactions (e.g., over-oxidation).
  • Solvent polarity (DMF enhances coupling efficiency).
  • Purification via silica gel chromatography (ethyl acetate/hexane, 3:7 ratio) .

Q. Table 1: Synthesis Optimization Parameters

StepOptimal ConditionsYield Range
Benzothiazole formation70°C, HCl catalysis, 8 hours60–70%
Hantzsch reactionEthanol reflux, 18 hours50–65%
CouplingDMF, K₂CO₃, 80°C, 7 hours70–75%

Q. What analytical techniques are essential for confirming structural integrity?

Methodological Answer:

  • NMR spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., benzothiazole NH at δ 12.5 ppm, dihydropyridine carbonyl at δ 165 ppm) .
  • HPLC : Purity assessment (>95%) using a C18 column (acetonitrile/water gradient).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak (m/z 396.86 for [M+H]⁺) .
  • X-ray crystallography (if crystals form): Resolve tautomeric ambiguities in the dihydropyridine ring .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported anticancer activity across cell lines?

Methodological Answer:

  • Mechanistic profiling : Compare apoptosis markers (e.g., caspase-3 activation) in responsive (MCF-7) vs. non-responsive (A549) lines .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., fluorophenyl instead of chlorophenyl) to assess SAR (Table 2) .
  • Pharmacokinetic studies : Evaluate metabolic stability (e.g., liver microsome assays) to rule out rapid inactivation in certain models .

Q. Table 2: Anticancer Activity of Structural Analogs

Compound ModificationIC₅₀ (MCF-7)IC₅₀ (HCT-116)
4-Chlorophenyl (parent)8.2 µM12.5 µM
4-Fluorophenyl analog5.7 µM9.8 µM
6-Methoxybenzothiazole variant>50 µM>50 µM

Q. What strategies are recommended for target identification and validation?

Methodological Answer:

  • Affinity chromatography : Immobilize the compound on sepharose beads to capture binding proteins from cell lysates. Validate hits via Western blot or LC-MS/MS .
  • CRISPR-Cas9 knockout : Silence putative targets (e.g., kinases) in cell lines and measure resistance to the compound’s cytotoxic effects .
  • Molecular docking : Screen against kinase libraries (e.g., PDB) to prioritize candidates for experimental validation .

Q. How can reaction yields be optimized while minimizing side products?

Methodological Answer:

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (e.g., catalyst loading, solvent polarity). For example, optimize coupling step yield (75%) by adjusting stoichiometry (1.2 eq chlorophenylmethyl halide) and solvent (DMF) .
  • Continuous-flow reactors : Enhance mixing and heat transfer for benzothiazole cyclization, reducing reaction time by 30% .

Q. How should researchers address contradictory enzyme inhibition data in literature?

Methodological Answer:

  • Assay standardization : Compare IC₅₀ values under identical conditions (pH 7.4, 25°C, 10 µM ATP for kinase assays).
  • Orthogonal assays : Validate inhibition using ITC (isothermal titration calorimetry) for direct binding affinity measurement .
  • Proteomic profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target effects influencing discrepancies .

Q. What methodologies are effective for studying tautomerism in the dihydropyridine ring?

Methodological Answer:

  • Variable-temperature NMR : Monitor proton shifts between 25°C and 60°C to detect equilibrium changes (e.g., NH proton at δ 10.2 ppm shifting with temperature) .
  • 2D NMR (NOESY) : Identify spatial correlations between NH and adjacent protons to confirm tautomeric forms .

Q. How can in vitro-in vivo efficacy gaps be bridged in preclinical studies?

Methodological Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetate) to improve bioavailability.
  • Nanoformulations : Encapsulate the compound in PLGA nanoparticles to enhance tumor targeting and reduce clearance .
  • Metabolite profiling : Use LC-MS to identify active metabolites in plasma and adjust dosing regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.